2-(4-Ethylphenyl)piperazine

説明

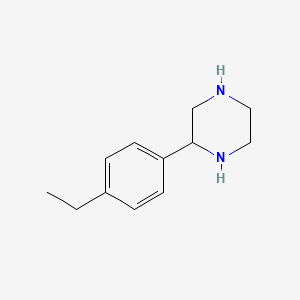

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(4-ethylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-10-3-5-11(6-4-10)12-9-13-7-8-14-12/h3-6,12-14H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPMLIBLWBCOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661681 | |

| Record name | 2-(4-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910444-30-3 | |

| Record name | 2-(4-Ethylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 2 4 Ethylphenyl Piperazine and Its Analogues

Advanced Chromatographic Purification Strategies

The purification of 2-(4-ethylphenyl)piperazine and its analogues is a critical step to ensure high purity, which is essential for their intended applications, particularly in pharmaceutical contexts. Advanced chromatographic techniques are indispensable for separating the target compound from starting materials, by-products, and stereoisomers. These strategies range from high-resolution liquid chromatography for analytical and preparative-scale separations to specialized techniques for resolving enantiomers.

A fundamental approach to purification is column chromatography over a stationary phase like silica (B1680970) gel. semanticscholar.orgresearchgate.netgoogle.comgoogle.com The selection of an appropriate eluent system, such as ethyl acetate/n-hexane or dichloromethane/methanol (B129727), is crucial for achieving effective separation of piperazine (B1678402) derivatives from crude reaction mixtures. semanticscholar.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

For achieving higher purity and for quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. qascf.comthermofisher.com These techniques offer superior resolution and speed compared to standard column chromatography. Preparative HPLC is a powerful and versatile tool for purifying compounds in the pharmaceutical industry, allowing for the isolation of specific molecules from complex mixtures. thermofisher.comgilson.comchromatographyonline.com The goal of preparative HPLC is the isolation and purification of compounds, whereas analytical HPLC is used for identification and quantification. thermofisher.com

Reverse-phase chromatography is commonly employed, utilizing stationary phases such as C18 or phenyl columns. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives. labcompare.com Additives such as formic acid or trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of basic analytes like piperazines. labcompare.comnih.gov The use of UHPLC systems, with their smaller particle size columns, allows for even faster and more efficient separations, which is particularly useful for analyzing complex samples and monitoring reaction progress. qascf.com

A significant challenge in the analysis of piperazine derivatives is their high polarity and lack of a strong chromophore, which can make detection difficult. qascf.comqascf.com To overcome this, pre-column derivatization is a common strategy. Reagents like dansyl chloride (DNS-Cl) can be reacted with the piperazine nitrogen to form a derivative that is more readily detectable by UV or fluorescence detectors. qascf.comqascf.com

Interactive Table 1: HPLC/UHPLC Purification Parameters for Piperazine Analogues

Technique Stationary Phase Mobile Phase Composition Additive Purpose/Reference UHPLC-FLD Acquity UPLC HSS T3 Ultrapure water–acetonitrile (15:85, V/V) DNS-Cl (Derivatization) Detection of piperazine residues. researchgate.net LC-MS/MS Purospher® STAR Phenyl Gradient elution Not specified Determination of 1-Methyl-4-nitrosopiperazine. nih.gov HPLC ODS (C18) Methanol-potassium dihydrogen phosphate GITC (Derivatization) Chiral separation of diastereomers. semanticscholar.org Preparative HPLC Silica Gel Trichloromethane None General purification of piperazine derivatives.

Chiral Chromatography

Since this compound possesses a chiral center at the C2 position of the piperazine ring, its enantiomers may exhibit different biological activities. Therefore, the separation of these enantiomers is of paramount importance. Chiral chromatography is the most direct and widely used method for resolving racemic mixtures of such compounds. mdpi.com This can be achieved through several approaches, including the use of chiral stationary phases (CSPs) or by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. researchgate.netmdpi.com

Polysaccharide-based CSPs are frequently used for the enantioselective separation of chiral amines and their derivatives. mdpi.com High-performance liquid chromatography (HPLC) equipped with these chiral columns is a well-established technique for chiral analysis and quality control of chiral drugs. mdpi.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for chiral separations. nih.govacs.orgfagg.be SFC utilizes supercritical carbon dioxide as the main mobile phase, often mixed with a small amount of an organic co-solvent like methanol or ethanol. nih.govchiraltech.com This technique often provides faster separations and reduced solvent consumption compared to normal-phase HPLC. americanpharmaceuticalreview.com The enantioselective resolution of piperazine analogues has been successfully performed on a multi-gram scale using preparative SFC. acs.org

Interactive Table 2: Chiral Separation Techniques for Piperazine Analogues

Technique Stationary Phase/Selector Mobile Phase/Solvent Compound Type Reference Supercritical Fluid Chromatography (SFC) Chiral Stationary Phase CO2 with co-solvent (e.g., alcohol) Fenarimol Analogues Preparative chiral resolution. mdpi.com HPLC Polysaccharide CSPs (e.g., LUX cellulose-3®, CHIRALCEL-ODH®) Not specified Chiral Amines Monitoring asymmetric reactions. google.com HPLC (Indirect method) ODS (C18) Methanol-Potassium Dihydrogen Phosphate BFP Enantiomers Separation of diastereomers after derivatization with GITC. semanticscholar.org SFC Polysaccharide-based CSPs CO2 with alcohol co-solvents (MeOH, EtOH, 2-PrOH) General Chiral Compounds Generic method development. [15, 16]

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-(4-Ethylphenyl)piperazine, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the ethylphenyl and piperazine (B1678402) moieties.

While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures, such as 1-arylpiperazine derivatives. pjps.pk The ¹H NMR spectrum would feature distinct signals for the aromatic protons of the ethylphenyl group, typically appearing as two doublets in the range of δ 7.0-7.3 ppm. The ethyl group protons would present as a quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm. The protons on the piperazine ring are expected to appear as a complex set of multiplets between δ 2.5 and 3.5 ppm, with the proton at the C2 position adjacent to the phenyl ring showing a distinct shift.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The aromatic carbons would produce signals in the δ 125-145 ppm region, while the piperazine and ethyl group carbons would be found in the upfield region (δ 15-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on analogous structures and general chemical shift principles.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl -CH₃ | ~1.2 (triplet) | ~16 |

| Ethyl -CH₂ | ~2.6 (quartet) | ~28 |

| Piperazine -CH₂ (positions 3, 5, 6) | ~2.8 - 3.2 (multiplets) | ~45-55 |

| Piperazine -CH (position 2) | ~3.3 - 3.6 (multiplet) | ~58-62 |

| Piperazine -NH | ~1.5 - 2.5 (broad singlet) | - |

| Aromatic -CH (ortho to ethyl) | ~7.15 (doublet) | ~128 |

| Aromatic -CH (meta to ethyl) | ~7.25 (doublet) | ~129 |

| Aromatic -C (ipso, C-ethyl) | - | ~144 |

| Aromatic -C (ipso, C-piperazine) | - | ~138 |

Mass Spectrometry (MS) for Molecular Elucidation and Impurity Profiling

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. Both electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for gas chromatography-mass spectrometry (GC-MS) are valuable techniques.

Under ESI-MS in positive ion mode, the compound would be expected to show a prominent protonated molecule [M+H]⁺. For this compound (C₁₂H₁₈N₂), the expected monoisotopic mass is 190.15 Da, leading to an [M+H]⁺ ion at m/z 191.16.

The fragmentation pattern is critical for confirming the structure. Common fragmentation pathways for phenylpiperazine derivatives involve the cleavage of the piperazine ring. nih.govxml-journal.netresearchgate.net Key fragment ions would result from the loss of ethyleneamine fragments from the piperazine ring or the cleavage of the bond between the phenyl ring and the piperazine nitrogen. nih.gov The presence of impurities can also be detected as ions with different mass-to-charge ratios, allowing for their identification and profiling, even at low levels. isaacpub.org

Table 2: Expected Mass Spectrometry Fragmentation for this compound [M]⁺

| Fragment Ion (m/z) | Proposed Structure / Loss | Significance |

| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (EI) |

| 175 | [M - CH₃]⁺ | Loss of methyl from ethyl group |

| 161 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 133 | [C₈H₁₁N₂]⁺ | Cleavage within piperazine ring |

| 119 | [C₈H₁₁]⁺ | Ethylphenyl-CH fragment |

| 105 | [C₈H₉]⁺ | Ethylphenyl cation |

| 56 | [C₃H₆N]⁺ | Characteristic piperazine ring fragment nih.gov |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) in Purity and Impurity Analysis

HPLC and UHPLC are the primary techniques for determining the purity of this compound and quantifying any related impurities. These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is the most common mode used for arylpiperazine analysis. researchgate.netunodc.orgresearchgate.net

A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a modifier like formic acid or phosphoric acid to ensure good peak shape for the basic piperazine compound. nih.govpjoes.com The ethylphenyl group acts as a chromophore, allowing for straightforward detection using a UV detector, typically at wavelengths between 210 and 260 nm.

Developing a robust quantitative HPLC/UHPLC method requires the optimization of several parameters to achieve accurate and precise results. The goal is to obtain a symmetrical peak for the main component, well-separated from any impurity peaks.

Key development steps include:

Column Selection: C18 columns are standard, but other phases (e.g., C8, Phenyl-Hexyl) can be tested for alternative selectivity.

Mobile Phase Optimization: The ratio of organic solvent to aqueous buffer is adjusted to control retention time. Gradient elution, where the organic solvent concentration is increased during the run, is often employed to separate impurities with a wide range of polarities. nih.gov

pH Control: The pH of the aqueous mobile phase is crucial for analyzing basic compounds like piperazines. A low pH (e.g., pH 2.5-3.5) ensures the piperazine nitrogens are protonated, leading to better peak shape and preventing interactions with residual silanols on the stationary phase.

Validation: The final method must be validated according to established guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and specificity. researchgate.netnih.gov

Table 3: Representative HPLC/UHPLC Method Parameters for Arylpiperazine Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min (HPLC), 0.4 mL/min (UHPLC) |

| Column Temperature | 30 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 10 µL |

For piperazine compounds lacking a strong chromophore, pre-column or post-column derivatization is a common strategy to enhance detection. nih.gov However, since this compound contains a phenyl ring, it possesses inherent UV absorbance, making derivatization for UV detection generally unnecessary.

Derivatization may still be employed for other purposes:

Enhanced Sensitivity: Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) react with the secondary amine of the piperazine ring to form highly fluorescent derivatives, enabling trace-level quantification with a fluorescence detector (FLD).

Chiral Separations: To separate enantiomers, derivatization with a chiral reagent can create diastereomers that are separable on a standard achiral column.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents from synthesis (e.g., toluene, ethanol), volatile starting materials, or certain low-molecular-weight impurities in a this compound sample. researchgate.net

In a typical GC-MS analysis, the sample is vaporized in a hot injector and separated on a long, narrow capillary column (e.g., a 30m column coated with a 5% phenyl polysiloxane stationary phase). The temperature of the column is gradually increased (a temperature ramp) to elute compounds in order of their boiling points and polarity. nih.gov As components exit the column, they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides definitive identification. For quantitative analysis of piperazines, derivatization with a silylating agent (e.g., BSTFA) may be used to increase volatility and improve peak shape. sigmaaldrich.com

Table 4: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 75 °C (1 min), ramp at 20 °C/min to 320 °C, hold 7 min nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the gold standard for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the piperazine NH group.

This information is unequivocal for structural confirmation and is vital for understanding the physicochemical properties of the solid form. As of the current literature review, a public crystal structure for this compound has not been reported. Obtaining such data would require the successful crystallization of the compound and subsequent analysis.

Pharmacological Profile and Biological Activities of 2 4 Ethylphenyl Piperazine

Receptor Binding Affinity and Selectivity Studies

The interaction of 2-(4-Ethylphenyl)piperazine and its derivatives with various neurotransmitter receptors is a key area of pharmacological research. These studies help to elucidate the potential therapeutic applications of this class of compounds by defining their binding profiles and selectivity for specific receptor subtypes.

Serotonin (B10506) Receptor (5-HT) Ligand Interactions

Phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, certain derivatives of 2-(4-methoxyphenyl)piperazine (B1350156) have demonstrated significant binding affinity for the 5-HT7 receptor, with some compounds acting as potent antagonists with a Ki value of 2.6 nM. This suggests potential applications in treating mood disorders. Additionally, research has highlighted the high affinity of some derivatives for 5-HT1A receptors, with Ki values below 1 nM, indicating a strong potential for antidepressant effects. The 4-alkyl-1-arylpiperazine scaffold is considered crucial for developing selective 5-HT1A receptor inhibitors. mdpi.com

Derivatives of 1-[2-(4-methoxyphenyl)phenyl]piperazine have shown a wide range of Ki values at the 5-HT1A receptor, from 3.77 to 1802 nM, indicating that the linker length significantly impacts binding affinity. acs.org In contrast, 1-(2-acetylphenyl)piperazine derivatives were found to be equipotent to the reference compound at the 5-HT1A receptor. acs.org

Table 1: Binding Affinities of Phenylpiperazine Derivatives at Serotonin Receptors

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-(4-Methoxyphenyl)piperazine Derivative | 5-HT7 | 2.6 nM | |

| 2-(4-Methoxyphenyl)piperazine Derivative | 5-HT1A | < 1 nM | |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine Derivatives | 5-HT1A | 3.77–1802 nM | acs.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 nM | mdpi.com |

Dopamine (B1211576) Receptor (D2/D3) Modulatory Effects

Phenylpiperazine compounds have been investigated for their modulatory effects on dopamine D2 and D3 receptors. Some 2-methoxy substituted phenylpiperazine compounds exhibit nanomolar affinity for human D3 dopamine receptors and show a 23- to 51-fold binding selectivity for D3 over the D2 subtype. nih.gov These compounds have been identified as weak partial agonists at D2 receptors. nih.gov

Further studies on aminotetralin-piperazine hybrids have identified compounds with high affinity and selectivity for D3 receptors over D2 receptors. acs.org For example, one catechol derivative demonstrated a D2/D3 selectivity of 50.6. acs.org The highest selectivity for D3 receptors in one series was observed in a compound with a Ki of 0.35 nM and a D2/D3 ratio of 71. acs.org Another study on heterocyclic bioisosteric analogues identified a compound with a Ki of 0.92 nM and a D2/D3 selectivity of 253. acs.org

The affinity of 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives for D2 receptors appears to be primarily determined by the piperazine (B1678402) moiety itself, rather than by the linker length or terminal fragments. acs.org

Table 2: Binding Affinities and Selectivity of Phenylpiperazine Derivatives at Dopamine Receptors

| Compound/Derivative Class | Receptor Subtype | Binding Affinity (Ki) | D2/D3 Selectivity | Reference |

|---|---|---|---|---|

| 2-Methoxy Substituted Phenylpiperazines | D3 | Nanomolar range | 23- to 51-fold | nih.gov |

| Aminotetralin-piperazine Hybrid (Catechol derivative) | D3 | - | 50.6 | acs.org |

| Aminotetralin-piperazine Hybrid ((-)-10) | D3 | 0.35 nM | 71 | acs.org |

| Bioisosteric Heterocyclic Analogue ((-)-34) | D3 | 0.92 nM | 253 | acs.org |

Neurokinin-1 (NK1) Receptor Antagonism

Certain piperazine derivatives have been identified as potent and selective antagonists of the Neurokinin-1 (NK1) receptor. nih.govnih.gov For example, Casopitant, a piperazine derivative, is a selective NK1 receptor antagonist. nih.govnih.gov Another compound, Vestipitant, which is a 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivative, has been identified as one of the most potent and selective in vitro NK1 receptor antagonists discovered. acs.orgebi.ac.uk The development of these antagonists has been a significant advancement in preventing chemotherapy-induced nausea and vomiting. wikipedia.org

Metabotropic Glutamate (B1630785) Receptor (mGluR1) Binding Specificity

Research into the binding specificity of phenylpiperazine derivatives has extended to metabotropic glutamate receptors (mGluRs). A derivative of 2-methoxyphenyl piperazine was synthesized and evaluated for its ability to map mGluR1. researchgate.net In vitro autoradiography confirmed a high uptake of the radiolabeled ligand in regions of the brain rich in mGluR1. researchgate.net This indicates the potential suitability of such ligands for imaging mGluR1. researchgate.net The modulation of mGluR1 is being explored for the treatment of various central nervous system disorders. acs.org

Enzyme Inhibition and Modulation

Acyl-CoA: Cholesterol O-Acyltransferase-1 (ACAT-1) Inhibition

Derivatives of sulfur-containing ethyl piperazine have been explored for their inhibitory activity against Acyl-CoA: Cholesterol O-acyltransferase-1 (ACAT-1). nih.govresearchgate.net The 2-mercaptobenzimidazole (B194830) bound ethyl piperazine moiety is recognized as a key structural feature for the accommodation of K-604, a known ACAT-1 inhibitor. nih.gov K-604 has been identified as a potent and aqueous-soluble inhibitor of human ACAT-1, exhibiting a 229-fold selectivity over human ACAT-2. otavachemicals.com The inhibition of ACAT is a therapeutic target for conditions such as atherosclerosis. nih.gov

Excitatory Amino Acid Transporter (EAAT) Modulation

There is no available scientific literature that specifically investigates the modulatory effects of this compound on any of the five subtypes of Excitatory Amino Acid Transporters (EAAT1-5). Research in this area has focused on other chemical scaffolds. For example, positive allosteric modulators (PAMs) and inhibitors have been developed from different series of compounds, some of which contain piperazine N-methyl or piperazine N-cyclohexyl moieties, but these are part of more complex molecular structures. nih.govacs.org These studies have identified selective EAAT2 PAMs and nonselective EAAT inhibitors that may be useful for studying the role of glutamate transport in neurological disorders. nih.govgoogle.com However, no such activity has been documented for this compound.

Equilibrative Nucleoside Transporter (ENT) Inhibition

No published studies have evaluated the inhibitory activity of this compound against Equilibrative Nucleoside Transporters (ENTs), such as ENT1 or ENT2. The development of ENT inhibitors has been an area of interest for potential therapeutic applications in cardiovascular disease and cancer. nih.govresearchgate.net Research has led to the discovery of compounds like FPMINT and its analogues, which show irreversible and non-competitive inhibition of ENTs. nih.govfrontiersin.org Structure-activity relationship studies on these complex heterocyclic compounds have highlighted the importance of specific structural features, such as naphthalene (B1677914) and fluorophenyl moieties, for potent inhibition, none of which are present in the simpler this compound structure. frontiersin.orgresearchgate.net

In Vitro Pharmacological Investigations

Specific cell-based assays to confirm the engagement of this compound with targets like EAATs or ENTs have not been reported. Generally, such investigations are crucial in early-stage drug discovery to confirm that a compound interacts with its intended target within a cellular environment. nih.gov Techniques like cellular thermal shift assays (CETSA) or the use of protein degradation probes can provide direct evidence of intracellular target binding. nih.gov For transporter proteins, target engagement is often confirmed through functional uptake assays in cells engineered to express a specific transporter subtype. nih.govnih.gov Without such studies, it is unknown if this compound engages with any specific cellular targets.

There is no data from functional assays detailing the activity of this compound. Functional assays are used to determine the biological effect of a compound after it binds to its target. For transporters like EAATs or ENTs, this typically involves measuring the uptake of a radiolabeled substrate (e.g., [³H]glutamate or [³H]uridine) in the presence of the test compound. nih.govnih.gov Such assays can determine whether the compound acts as an inhibitor or a positive modulator and can be used to calculate key pharmacological parameters like IC₅₀ (for inhibitors) or EC₅₀ (for activators). For example, in studies of other piperazine derivatives, functional assays using CHO or HEK-293 cells expressing specific human dopamine or serotonin receptors have been used to characterize compounds as agonists or antagonists. acs.orgtandfonline.com No such characterization exists for this compound.

In Vivo Pharmacological Evaluation in Preclinical Models

As there is no established in vitro activity or target for this compound, no in vivo studies assessing its efficacy in any preclinical disease models have been conducted. The evaluation of a compound's efficacy in animal models is a critical step that follows the establishment of a promising in vitro pharmacological profile. For instance, various arylpiperazine derivatives have been tested in rodent models of depression, anxiety, or psychosis based on their in vitro activity at specific neurotransmitter receptors. researchgate.netcore.ac.uknih.gov Similarly, compounds targeting EAATs or ENTs would be tested in relevant models of neurological or cardiovascular disease. In the absence of any foundational in vitro data, in vivo evaluation of this compound has not been pursued.

Analysis of Neurotransmitter System Modulation

Phenylpiperazine derivatives are well-known for their ability to modulate a variety of neurotransmitter receptors, with the nature and position of substituents on the phenyl ring and the piperazine nitrogen playing a crucial role in determining their affinity and selectivity.

Serotonin Receptors: A primary target for many phenylpiperazine compounds is the serotonin (5-HT) system. ijrrjournal.com Derivatives often exhibit high affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govtandfonline.comresearchgate.net For instance, compounds with a methoxyphenyl group, structurally similar to the ethylphenyl group in terms of being an electron-donating substituent, have shown significant interaction with 5-HT1A and 5-HT7 receptors. nih.govresearchgate.net The interaction can range from agonism to antagonism, influencing a wide array of physiological and behavioral processes.

Studies on related compounds suggest that the presence of a substituent at the para-position of the phenyl ring, such as the ethyl group in this compound, can influence binding affinity. While direct data is unavailable, research on similar structures indicates that modifications at this position impact receptor interaction. tandfonline.com

Dopamine Receptors: In addition to the serotonergic system, phenylpiperazine derivatives can also act on dopamine receptors, particularly the D2 subtype. tandfonline.comgoogle.com The affinity for dopamine receptors is often a key characteristic that contributes to the antipsychotic potential of some of these compounds. The balance of activity between serotonin and dopamine receptors is a critical factor in the pharmacological profile of these molecules. tandfonline.com

Other Neurotransmitter Systems: While serotonin and dopamine receptors are the most common targets, some piperazine derivatives have also been shown to interact with other neurotransmitter systems, such as adrenergic and histaminergic receptors, although often with lower affinity. ijrrjournal.com

Table 1: Neurotransmitter Receptor Affinity of Structurally Related Phenylpiperazine Derivatives

| Compound/Derivative Class | Receptor Subtype | Affinity (Ki, nM) | Activity Profile | Reference |

| Phenylpiperazine Derivatives | 5-HT1A | Variable | Agonist/Antagonist | nih.govtandfonline.com |

| Phenylpiperazine Derivatives | 5-HT2A | Variable | Antagonist | tandfonline.com |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 | Antagonist | researchgate.net |

| Phenylpiperazine Derivatives | D2 | Variable | Antagonist | tandfonline.com |

This table presents generalized data for the phenylpiperazine class and specific data for a closely related compound, as direct data for this compound is not available.

Brain Uptake and Distribution Studies

The ability of a compound to cross the blood-brain barrier (BBB) is paramount for its activity within the central nervous system. The physicochemical properties of phenylpiperazine derivatives, such as lipophilicity, play a significant role in their brain penetration. banglajol.infonih.gov

The ethyl group at the para-position of the phenyl ring in this compound is expected to increase its lipophilicity compared to an unsubstituted phenylpiperazine. This increased lipophilicity could potentially enhance its ability to cross the BBB. banglajol.info However, excessive lipophilicity can also lead to increased non-specific binding and rapid metabolism, which may limit brain availability.

Studies on other phenylpiperazine derivatives have shown that their brain uptake can be influenced by active transport mechanisms, such as P-glycoprotein (P-gp) efflux. capes.gov.br P-gp is a transporter protein at the BBB that can actively remove certain substances from the brain, thereby limiting their central nervous system exposure. Whether this compound is a substrate for P-gp would require specific experimental investigation.

Positron Emission Tomography (PET) studies on radiolabeled phenylpiperazine analogues have been instrumental in evaluating their brain uptake and regional distribution. researchgate.netcapes.gov.br Such studies on a radiolabeled version of this compound would be necessary to definitively determine its brain penetration and distribution profile.

Table 2: Factors Influencing Brain Uptake of Phenylpiperazine Derivatives

| Factor | Influence on Brain Uptake | Reference |

| Lipophilicity | Generally, increased lipophilicity enhances passive diffusion across the BBB, though an optimal range exists. | banglajol.infonih.gov |

| P-glycoprotein (P-gp) Efflux | Can actively transport compounds out of the brain, reducing CNS exposure. | capes.gov.br |

| Metabolism | Rapid metabolism in the periphery or brain can limit the concentration of the active compound. | nih.gov |

This table summarizes general principles for the phenylpiperazine class, as direct data for this compound is not available.

Structure Activity Relationships Sar and Ligand Design for 2 4 Ethylphenyl Piperazine Analogues

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

The pharmacological activity of 2-(4-ethylphenyl)piperazine analogues can be significantly influenced by the nature and position of substituents on both the phenyl ring and the piperazine (B1678402) nucleus. Structure-activity relationship (SAR) studies aim to identify which modifications lead to improved therapeutic properties.

Modifications on the Phenyl Ring:

The 4-ethyl group on the phenyl ring is a key feature that influences the lipophilicity and steric bulk of the molecule. Alterations to this substituent can have profound effects on receptor binding and selectivity.

Alkyl Chain Length: Varying the length of the alkyl chain at the para-position can modulate potency. While an ethyl group may provide an optimal balance of size and lipophilicity for a specific target, increasing or decreasing the chain length can probe the steric and hydrophobic limits of the receptor's binding pocket. For instance, a smaller methyl group might be tolerated, while a larger propyl or butyl group could either enhance binding through increased hydrophobic interactions or cause a steric clash, leading to reduced affinity.

Positional Isomers: Moving the ethyl group to the ortho- or meta-positions can drastically alter the molecule's conformation and how it presents its pharmacophoric features to the target receptor. This can lead to significant changes in both potency and selectivity.

Introduction of Other Functional Groups: Replacing the ethyl group with other substituents can fine-tune the electronic and steric properties of the phenyl ring. For example, introducing electron-withdrawing groups (e.g., halogens like fluorine or chlorine) or electron-donating groups (e.g., methoxy) can alter the pKa of the piperazine nitrogens and influence electrostatic interactions with the target.

Illustrative Data on Phenyl Ring Modifications:

The following table illustrates hypothetical SAR data for modifications on the phenyl ring of 2-phenylpiperazine (B1584378) analogues, demonstrating potential trends in potency at a primary target receptor.

| Compound | R1 (para-position) | Relative Potency |

| 1 | -H | 1.0 |

| 2 | -CH3 | 1.5 |

| 3 | -CH2CH3 | 2.0 |

| 4 | -CH2CH2CH3 | 1.8 |

| 5 | -F | 1.2 |

| 6 | -Cl | 1.4 |

| 7 | -OCH3 | 0.8 |

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would be determined through experimental testing.

Modifications on the Piperazine Ring:

The piperazine ring itself offers opportunities for modification, primarily at the N1 and N4 positions (assuming the phenyl group is at C2). These modifications can influence the molecule's basicity, polarity, and ability to interact with secondary binding sites on the target.

N-Substitution: The nitrogen atoms of the piperazine ring are often key interaction points. nih.gov The introduction of various substituents on the distal nitrogen can significantly impact the pharmacological profile. nih.gov For example, adding small alkyl groups, aryl groups, or more complex side chains can modulate affinity and selectivity for different receptors. The versatility of the piperazine scaffold allows for the incorporation of a wide range of functional groups to optimize drug-like properties. researchgate.net

Stereochemical Considerations in Bioactivity

The presence of a chiral center at the 2-position of the piperazine ring in this compound means that it exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

The differential activity of stereoisomers is a critical consideration in drug design. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). Therefore, the synthesis and pharmacological evaluation of individual enantiomers are essential to identify the more potent and safer stereoisomer for further development.

For this compound analogues, the spatial orientation of the 4-ethylphenyl group will differ between the R and S enantiomers. This can lead to one enantiomer having a more favorable binding orientation within the receptor's active site, resulting in higher affinity and potency.

Hypothetical Bioactivity of this compound Enantiomers:

| Enantiomer | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| (R)-2-(4-Ethylphenyl)piperazine | 10 | 25 |

| (S)-2-(4-Ethylphenyl)piperazine | 150 | 400 |

| Racemic Mixture | 65 | 180 |

Note: This table presents hypothetical data to illustrate the potential differences in bioactivity between enantiomers. Experimental validation is required to determine the actual stereoselectivity.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design strategies are invaluable. Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect.

A pharmacophore model for this compound analogues would typically be generated by aligning a set of known active compounds and extracting their common chemical features. These features often include:

Hydrophobic/Aromatic Centers: The 4-ethylphenyl group would likely define a key hydrophobic and aromatic feature.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

Positive Ionizable Feature: At physiological pH, one of the piperazine nitrogens is likely to be protonated, representing a positive ionizable feature that can engage in electrostatic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the required features and are therefore likely to be active. dovepress.comnih.govscienceopen.comnih.gov This approach can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds.

Scaffold Hopping and Bioisosteric Replacements

Scaffold Hopping:

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core molecular framework (the scaffold) of a known active compound with a structurally different scaffold, while maintaining the essential pharmacophoric features. dundee.ac.uk The goal is to discover new chemical series with improved properties, such as enhanced potency, better selectivity, improved pharmacokinetic profiles, or novel intellectual property.

For this compound, the 2-phenylpiperazine core could be replaced with other cyclic diamine structures or different heterocyclic systems that can orient the key phenyl group and the second nitrogen in a similar spatial arrangement. This can lead to the discovery of novel chemotypes with potentially superior drug-like properties.

Bioisosteric Replacements:

Bioisosteric replacement is a related strategy that involves substituting a specific functional group or moiety with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. enamine.netenamine.net

In the context of this compound analogues, several bioisosteric replacements could be considered:

Replacement of the Ethyl Group: The ethyl group on the phenyl ring could be replaced with other small, lipophilic groups such as a cyclopropyl (B3062369) group, a trifluoromethyl group, or a halogen, to explore the impact on binding and metabolism.

Replacement of the Phenyl Ring: The phenyl ring could be replaced with other aromatic or heteroaromatic systems, such as pyridine, thiophene, or pyrazole, to investigate the influence of different electronic and steric properties on activity.

Replacement of the Piperazine Ring: The piperazine ring itself can be replaced by other cyclic diamines or scaffolds that maintain the crucial nitrogen atom positions. nih.govcambridgemedchemconsulting.comcambridgemedchemconsulting.com Examples of potential bioisosteres for the piperazine ring are shown in the table below.

Potential Bioisosteric Replacements for the Piperazine Scaffold:

| Original Scaffold | Potential Bioisostere | Rationale for Replacement |

| Piperazine | Homopiperazine | Alters ring conformation and pKa of nitrogens. |

| Piperazine | 4-Aminopiperidine | Modifies basicity and hydrogen bonding capacity. nih.gov |

| Piperazine | Diazabicycloalkanes | Introduces conformational rigidity. |

These advanced ligand design strategies, guided by SAR data and computational models, are essential for the systematic optimization of this compound analogues into potential therapeutic agents.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(4-Ethylphenyl)piperazine, molecular docking is instrumental in elucidating its potential interactions with biological targets.

Derivatives of piperazine (B1678402) have been the subject of numerous molecular docking studies to explore their therapeutic potential. For instance, a study on novel piperazine derivatives as human acetylcholinesterase (AChE) inhibitors utilized virtual screening by molecular docking to investigate their binding at both the peripheral anionic site and the catalytic site of the enzyme. nih.gov This research highlighted that piperazine derivatives can exhibit different binding modes, involving a variety of hydrogen bonds and hydrophobic interactions. nih.gov

In another study, piperazine-tethered bergenin hybrids were designed and subjected to molecular docking studies, which revealed strong binding energies with the Bcl-2 protein, suggesting a potential mechanism for their anticancer activity. nih.govrsc.org Furthermore, molecular modeling studies of certain piperazine derivatives have provided a rational explanation for their selective affinity towards dopamine (B1211576) D2 and 5-hydroxytryptamine 5-HT(1A) receptors. nih.gov

The presence of the 4-ethylphenyl group in this compound is noteworthy. In a synthesis and molecular docking study of a series of benzamides, the derivative containing a 4-ethylphenyl group, namely 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, exhibited excellent inhibitory activity against butyrylcholinesterase. hilarispublisher.com This suggests that the 4-ethylphenyl moiety can significantly contribute to the binding affinity of the compound. hilarispublisher.com

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Benzamide derivatives | Butyrylcholinesterase | The 4-ethylphenyl group contributed to enhanced inhibitory potential. hilarispublisher.com |

| General piperazine derivatives | Acetylcholinesterase (AChE) | Derivatives bind to peripheral anionic and catalytic sites via H-bonds and hydrophobic interactions. nih.gov |

| Piperazine-bergenin hybrids | Bcl-2 protein | Strong binding energy, suggesting a role in apoptosis induction. nih.govrsc.org |

| Phenylpiperazine ureas | Dopamine D2 and 5-HT(1A) receptors | Ligand topology and specific chemical groups determine receptor selectivity and affinity. nih.gov |

Molecular Dynamics Simulations for Binding Site Analysis

For instance, dissipative particle dynamics, a type of coarse-grained MD simulation, has been used to study the aggregation behavior of surfactants synthesized from ethyl piperazine. researchgate.net Although this application is not directly related to drug-target interactions, it demonstrates the utility of simulation techniques in understanding the behavior of piperazine-containing molecules in different environments.

In the context of drug discovery, MD simulations would be a logical next step after molecular docking to validate the predicted binding modes of this compound with a potential biological target. These simulations could provide detailed information on the stability of key hydrogen bonds and hydrophobic interactions within the binding site over time, thus offering a more accurate assessment of the binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations can provide insights into the molecular orbitals, charge distribution, and reactivity of this compound.

Studies on other arylpiperazine derivatives have utilized DFT to determine physicochemical properties and to understand the protonation of nitrogen atoms in the piperazine ring. researchgate.net Such calculations can also elucidate partial charges and proton affinities, which are crucial for understanding how the molecule will interact with its environment and potential binding partners. researchgate.net

Furthermore, the reactivity profile of new phosphorylated derivatives of piperazine has been characterized using a theoretical framework based on Local Electronic Temperature of Atoms in Molecules (LT-AIMs), which helps in identifying the most reactive sites within the molecules. tandfonline.comresearchgate.net Quantum chemical descriptors like ionization potential, electron affinity, chemical hardness, and softness can also be determined, providing a theoretical basis for understanding the chemical behavior of these compounds. researchgate.net For this compound, these calculations could predict sites susceptible to metabolic attack or key for intermolecular interactions.

Table 2: Applications of Quantum Chemical Calculations for Piperazine Derivatives

| Calculation Method | Property Investigated | Significance |

|---|---|---|

| DFT | Physicochemical properties, protonation sites | Understanding of molecular stability and interaction potential. researchgate.net |

| Ab initio/DFT | Partial charges, proton affinities | Correlates experimental results with theoretical calculations. researchgate.net |

| LT-AIMs | Reactivity profile, reactive sites | Identification of key sites for chemical reactions and interactions. tandfonline.comresearchgate.net |

Cheminformatics Approaches in Compound Library Screening

Cheminformatics plays a vital role in modern drug discovery by enabling the efficient screening of large compound libraries. The piperazine scaffold is considered a "privileged structure" in medicinal chemistry, as it is frequently found in biologically active compounds across various therapeutic areas. jetir.org

Virtual screening is a key cheminformatics technique that has been successfully applied to libraries of piperazine derivatives to identify potential inhibitors for targets like human acetylcholinesterase. nih.gov This approach uses computational methods to dock and score a large number of compounds against a target protein, thereby prioritizing a smaller, more manageable set of candidates for experimental testing.

The development of focused libraries around the this compound core would be a rational approach in a drug discovery campaign. By systematically modifying different parts of the molecule and using cheminformatics tools to predict properties such as drug-likeness (e.g., Lipinski's rule of five), absorption, distribution, metabolism, and excretion (ADME), researchers can design new derivatives with improved pharmacological profiles. nih.gov The synthesis and screening of such libraries, guided by computational predictions, can accelerate the discovery of new therapeutic agents. ijprs.comresearchgate.net

Toxicological and Safety Assessment in Preclinical Research

In Vitro Cytotoxicity Profiling

The cytotoxic potential of various phenylpiperazine derivatives has been evaluated against a range of cell lines. Studies on novel piperazine (B1678402) compounds have demonstrated varying degrees of cytotoxicity, which appears to be dependent on the specific substitutions on the piperazine and phenyl rings.

For instance, a study on 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs revealed cytotoxic activity against human cancer cell lines, with IC50 values in the low micromolar range for some derivatives nih.gov. Another study on 4-acyl-2-substituted piperazine urea derivatives also reported selective cytotoxic activity against MCF7 human breast cancer cells unimi.it. The introduction of different substituents to the phenylpiperazine scaffold in derivatives of 1,2-benzothiazine resulted in compounds with cytotoxic activity comparable to the well-known anticancer drug doxorubicin in MCF7 cells nih.gov.

In a study evaluating the cytotoxicity of 13 phenylpiperazine compounds in a Caco-2 model of the intestinal epithelium, it was found that aliphatic substitutions on the phenyl ring resulted in toxicity profiles comparable to the parent compound, 1-phenylpiperazine. However, hydroxyl or primary amine substitutions significantly increased toxicity researchgate.net.

Table 1: In Vitro Cytotoxicity of Selected Phenylpiperazine Derivatives

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-(4-phenyl piperazine)-9-cyclopentyl purine | Huh7 | 1 ± 0.2 | nih.gov |

| 6-(4-phenyl piperazine)-9-cyclopentyl purine | HCT116 | 2.1 ± 0.3 | nih.gov |

| 6-(4-phenyl piperazine)-9-cyclopentyl purine | MCF7 | 2.3 ± 0.4 | nih.gov |

| BS130 (1-(3,4-dichlorophenyl)piperazine derivative) | MCF7 | More cytotoxic than doxorubicin | nih.gov |

| BS230 (1-(3,4-dichlorophenyl)piperazine derivative) | MCF7 | More cytotoxic than doxorubicin | nih.gov |

| Boc 2-phenyl derivative 26 | MCF7 | < 20 | unimi.it |

| Boc 2-phenyl derivative 27 | MCF7 | < 20 | unimi.it |

| Boc 2-phenyl derivative 28 | MCF7 | < 20 | unimi.it |

| Boc 2-phenyl derivative 31 | MCF7 | < 20 | unimi.it |

| Boc 2-phenyl derivative 32 | MCF7 | < 20 | unimi.it |

Acute Toxicity Studies in Animal Models

Acute toxicity studies in animal models for various phenylpiperazine derivatives indicate a range of potential toxic effects. For the parent compound, 1-phenylpiperazine, the oral median lethal dose (LD50) in rats has been established.

Substituted phenylpiperazines, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), have been reported to cause sympathomimetic effects otago.ac.nz. In an alternative in vivo model using the nematode Caenorhabditis elegans, piperazine designer drugs including 1-benzylpiperazine (BZP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) demonstrated acute toxicity, with MDBP being the most potent nih.gov.

Table 2: Acute Toxicity of Selected Phenylpiperazine Derivatives

| Compound | Animal Model | Route of Administration | LD50 / LC50 | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine | Rat | Oral | 210 mg/kg | wikipedia.org |

| 1-benzylpiperazine (BZP) | C. elegans | - | LC50: 52.21 mM | nih.gov |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | C. elegans | - | LC50: 5.72 mM | nih.gov |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | C. elegans | - | LC50: 1.22 mM | nih.gov |

Genotoxicity and Mutagenicity Evaluations

The genotoxic potential of piperazine and its derivatives has been a subject of investigation. While piperazine itself is generally not considered to be genotoxic, there is evidence that its nitrosation products can be mutagenic in vivo europa.eu.

A study on two benzothiazole-piperazine derivatives, designated 1h and 1j, using the Ames test, found that compound 1j was mutagenic in the Salmonella TA98 strain. In contrast, compound 1h did not show mutagenic activity in either TA98 or TA100 strains, with or without metabolic activation, and was also not genotoxic in a chromosomal aberration assay on human lymphocytes researchgate.net. Another study on a plant extract containing safrole, a compound with a structure that can be related to some metabolites of phenylpiperazines, showed no mutagenic potential in the Ames test using five different Salmonella strains mdpi.com.

Table 3: Genotoxicity of Selected Piperazine Derivatives

| Compound | Test System | Result | Reference |

|---|---|---|---|

| Piperazine | Various bacterial tests | Negative | europa.eu |

| N-mononitrosopiperazine | In vivo | Mutagenic | europa.eu |

| N,N'-dinitrosopiperazine | In vivo | Mutagenic | europa.eu |

| Benzothiazole-piperazine derivative 1j | Ames test (TA98 strain) | Mutagenic | researchgate.net |

| Benzothiazole-piperazine derivative 1h | Ames test (TA98, TA100 strains) | Not mutagenic | researchgate.net |

| Benzothiazole-piperazine derivative 1h | Chromosomal aberration assay (human lymphocytes) | Not genotoxic | researchgate.net |

General Organ System Impact

Preclinical research on various phenylpiperazine derivatives suggests the potential for effects on several organ systems.

Hepatotoxicity: In vitro studies on piperazine designer drugs, including N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(4-methoxyphenyl)piperazine (MeOPP), and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), have indicated potential hepatotoxicity. These compounds were shown to induce detrimental effects in human hepatic cell lines farmaceut.orgresearchgate.net.

Cardiotoxicity: The same group of piperazine derivatives (BZP, TFMPP, MeOPP, and MDBP) also exhibited toxic effects against cardiac cells. The study, conducted on the H9c2 cell line derived from rat heart tissue, suggested that these compounds could induce cell death by disrupting Ca2+ homeostasis, causing ATP depletion, and loss of mitochondrial membrane potential farmaceut.org.

Neurotoxicity: Benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) are known to have effects on the central nervous system, with BZP exhibiting primarily dopaminergic and noradrenergic actions, while TFMPP has a more direct serotonin (B10506) agonist activity otago.ac.nz. Conversely, a study on a novel arylpiperazine derivative, LQFM181, demonstrated neuroprotective effects against neurotoxicity induced by 3-nitropropionic acid in both in vitro and in vivo models nih.gov.

Intellectual Property and Patent Landscape

Patenting Strategies for Piperazine (B1678402) Derivatives

The piperazine ring is a prevalent structural motif in a vast number of biologically active compounds, making it a cornerstone in medicinal chemistry. Patenting strategies for piperazine derivatives often revolve around the novelty of substitutions on the piperazine core, the specific stereochemistry of the molecule, novel synthesis processes, and new therapeutic uses of known compounds.

A common approach involves the creation of a broad "Markush" structure claim in a patent. This allows applicants to claim a large number of structurally related compounds, covering not just a single molecule but a whole family of derivatives. For piperazine-containing compounds, this often involves defining variable substituent groups at one or both of the nitrogen atoms, as well as on any aryl groups attached to the piperazine ring. This strategy provides a wide protective umbrella, preventing competitors from making minor chemical modifications to circumvent the patent.

Furthermore, patents for piperazine derivatives frequently include claims related to specific medical uses. Even if a compound itself is not novel, a new and non-obvious therapeutic application can be patented. This is particularly relevant for the piperazine class, which has shown efficacy in a wide range of disorders, from central nervous system (CNS) conditions to infectious diseases.

Another key patenting strategy is to protect novel and efficient methods of synthesis. For complex molecules like 2-(4-Ethylphenyl)piperazine and its analogues, a commercially viable synthetic route is a valuable piece of intellectual property. Patents may claim specific reaction steps, catalysts, or purification methods that offer advantages over existing procedures in terms of yield, purity, or cost-effectiveness.

Analysis of Key Patents Related to this compound and Analogues

While specific patents explicitly claiming this compound are not prominently found in broad searches, an analysis of patents for structurally related 2-arylpiperazines provides valuable insights into the patenting landscape. These patents often focus on the therapeutic potential of these compounds, particularly in the realm of CNS disorders.

For instance, patents covering 2-arylpiperazine derivatives often highlight their activity as modulators of various neurotransmitter receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. The claims within these patents typically encompass a genus of compounds with variations in the aryl substituent. An ethyl group at the para position of the phenyl ring, as in this compound, would likely fall within the scope of such claims if not explicitly excluded.

Key patent documents in this area often provide detailed data from in vitro and in vivo studies to support their claims of therapeutic efficacy. This can include binding affinities for specific receptors, functional assay results, and data from animal models of disease. The strength of these patents lies in the robust scientific evidence presented to demonstrate the novelty and utility of the claimed compounds.

Furthermore, patents for related compounds reveal common synthetic strategies that are likely applicable to this compound. Patented methods for the synthesis of 2-arylpiperazines include the reaction of an α-halophenyl acetic acid ester with ethylenediamine to form a 2-keto-3-phenylpiperazine intermediate, followed by reduction. google.com Another patented approach involves the reaction of a 2-halopyrazine with an aryl Grignard reagent, followed by reduction. google.comgoogle.com These patented synthetic routes are crucial for understanding how novel analogues of this compound could be prepared and subsequently protected.

Implications for Drug Discovery and Development

The patent landscape for piperazine derivatives, including those structurally similar to this compound, has significant implications for the trajectory of drug discovery and development. The existence of broad patents covering large families of compounds can present both opportunities and challenges for researchers.

For established pharmaceutical companies with extensive patent portfolios, this landscape allows for the strategic development of second-generation drugs with improved properties. By making small, patentable modifications to an existing scaffold, companies can extend the commercial life of a successful drug class.

For smaller biotech companies and academic researchers, navigating this crowded intellectual property space can be more challenging. A thorough "freedom to operate" analysis is essential before embarking on a costly drug development program to ensure that a new compound does not infringe on existing patents. However, the patent literature also serves as a rich source of information, revealing promising therapeutic targets and chemical scaffolds that can inspire new research directions.

The focus on CNS disorders within the patent literature for arylpiperazines suggests that this remains a primary area of interest for the therapeutic application of compounds like this compound. However, the versatility of the piperazine scaffold, as demonstrated in a wide array of patents for other derivatives, indicates that there may be untapped potential in other therapeutic areas.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethylphenyl)piperazine, and how can purity be validated?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation or coupling reactions. For example, benzoic acid derivatives can undergo bromination and esterification to form intermediates, followed by piperazine ring closure via nucleophilic substitution . Purity validation requires HPLC (retention time comparison) and NMR (integration of aromatic vs. aliphatic protons). Melting point consistency (±1°C) and elemental analysis (C, H, N within ±0.3% of theoretical values) are critical .

Q. How can structural isomers or byproducts be minimized during synthesis?

- Methodological Answer : Use regioselective catalysts (e.g., Pd/C for hydrogenation) and optimize reaction stoichiometry. For example, excess ethylbenzene in Friedel-Crafts reactions reduces di-substituted byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the target compound .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern this compound’s affinity for serotonin or dopamine receptors?

Q. How to resolve contradictions in reported pharmacological effects (e.g., agonist vs. antagonist activity)?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell type, species differences). Use functional assays (cAMP accumulation, calcium flux) alongside binding studies. For example, this compound acts as a partial agonist in HEK293 cells expressing human 5-HT₇ receptors but shows antagonist activity in murine models due to receptor dimerization differences .

Q. What strategies improve metabolic stability without compromising target affinity?

- Methodological Answer : Introduce metabolically resistant groups:

- Replace labile ethyl with cyclopropyl (CYP450 resistance).

- Add fluorine atoms to block oxidative metabolism.

In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) show a 3-fold increase in half-life (t₁/₂) for fluorinated analogs .

Data Contradiction Analysis

Q. Why do some studies report neurotoxicity while others highlight neuroprotection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。